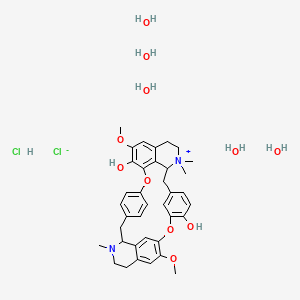
(+)-Tubocurarine chloride hydrochloride pentahydrate; d-Tubocurarine chloride pentahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Tubocurarine chloride pentahydrate: is a naturally occurring alkaloid derived from the bark and stems of certain South American plants, particularly from the genus Chondrodendron. It is well-known for its use as a muscle relaxant in anesthesia and surgery. The compound is a quaternary ammonium salt and is highly water-soluble due to its pentahydrate form.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Tubocurarine chloride pentahydrate involves several steps, starting from the extraction of the natural alkaloid from plant sources. The extracted alkaloid is then subjected to a series of chemical reactions to obtain the desired chloride salt. The key steps include:
Extraction: The alkaloid is extracted using organic solvents such as ethanol or methanol.
Purification: The crude extract is purified through crystallization or chromatography techniques.
Conversion to Chloride Salt: The purified alkaloid is reacted with hydrochloric acid to form the chloride salt.
Hydration: The final step involves the hydration of the chloride salt to obtain the pentahydrate form.
Industrial Production Methods: Industrial production of (+)-Tubocurarine chloride pentahydrate follows similar steps but on a larger scale. The process involves:
Large-scale Extraction: Using industrial-grade solvents and equipment for efficient extraction.
Bulk Purification: Employing large-scale chromatography or crystallization techniques.
Conversion and Hydration: Using industrial reactors for the conversion to chloride salt and subsequent hydration.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (+)-Tubocurarine chloride pentahydrate can undergo oxidation reactions, particularly at the tertiary amine group.
Reduction: The compound can be reduced to its corresponding amine form under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, especially at the quaternary ammonium center.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidation products include N-oxides and other oxidized derivatives.
Reduction: Reduction leads to the formation of secondary or primary amines.
Substitution: Substitution reactions yield various substituted ammonium compounds.
Applications De Recherche Scientifique
Chemistry: (+)-Tubocurarine chloride pentahydrate is used as a reference compound in the study of alkaloid chemistry and for the synthesis of related compounds.
Biology: In biological research, it is used to study the mechanisms of neuromuscular transmission and the effects of muscle relaxants.
Medicine: The compound is primarily used as a muscle relaxant during surgical procedures. It is also studied for its potential therapeutic applications in conditions involving muscle spasms.
Industry: In the pharmaceutical industry, (+)-Tubocurarine chloride pentahydrate is used in the formulation of muscle relaxant drugs.
Mécanisme D'action
Mechanism: (+)-Tubocurarine chloride pentahydrate exerts its effects by blocking the nicotinic acetylcholine receptors at the neuromuscular junction. This prevents the binding of acetylcholine, thereby inhibiting the transmission of nerve impulses to the muscles, leading to muscle relaxation.
Molecular Targets and Pathways: The primary molecular target is the nicotinic acetylcholine receptor. The compound binds to the receptor’s active site, preventing acetylcholine from activating the receptor and causing muscle contraction.
Comparaison Avec Des Composés Similaires
D-Tubocurarine: Another naturally occurring alkaloid with similar muscle relaxant properties.
Pancuronium Bromide: A synthetic muscle relaxant used in anesthesia.
Vecuronium Bromide: Another synthetic compound with similar applications in surgery.
Uniqueness: (+)-Tubocurarine chloride pentahydrate is unique due to its natural origin and specific binding affinity to the nicotinic acetylcholine receptors. Unlike synthetic analogs, it has a distinct chemical structure that contributes to its specific pharmacological profile.
Propriétés
IUPAC Name |
10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride;pentahydrate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H40N2O6.2ClH.5H2O/c1-38-14-12-24-19-32(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-37-35-25(20-34(43-5)36(37)41)13-15-39(2,3)29(35)17-23-8-11-30(40)31(18-23)45-33;;;;;;;/h6-11,18-21,28-29H,12-17H2,1-5H3,(H-,40,41);2*1H;5*1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIZITXEJNQAQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.O.O.O.O.O.Cl.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H52Cl2N2O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-2-tetrahydrofuryl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13384655.png)
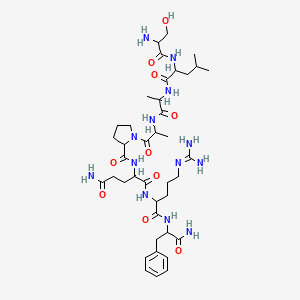
![N,N-bis(1-phenylethyl)benzo[d][1,3,2]benzodioxaphosphepin-6-amine](/img/structure/B13384671.png)

![7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3H-quinolin-2-one](/img/structure/B13384697.png)
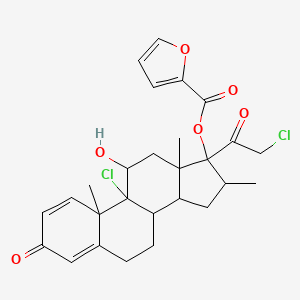
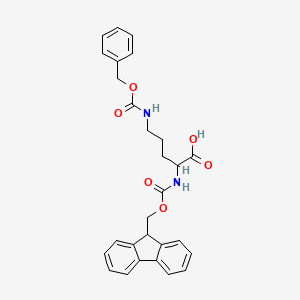
![3-(2,5-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13384721.png)
![Sodium 2-((4R)-4-((3R,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)acetate hydrate](/img/structure/B13384723.png)
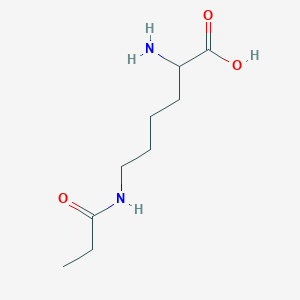

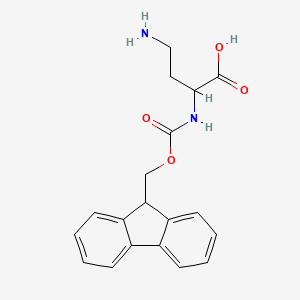
![4-(2,6-Diethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B13384751.png)
